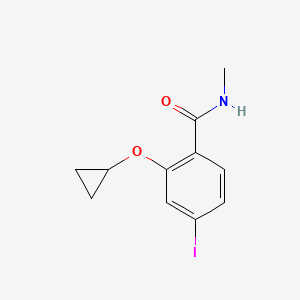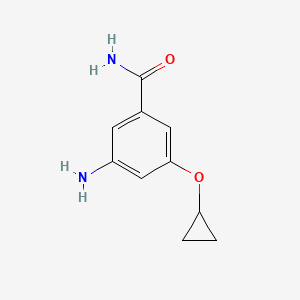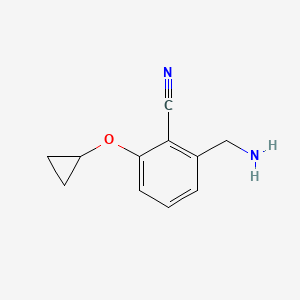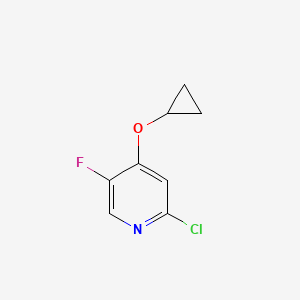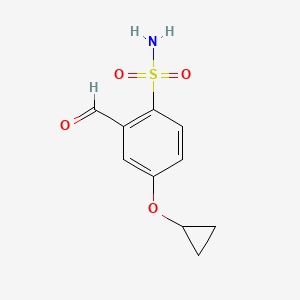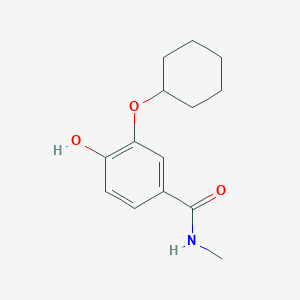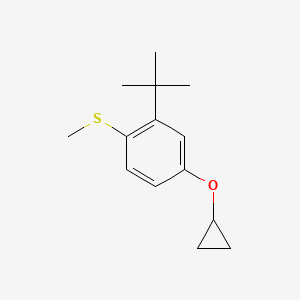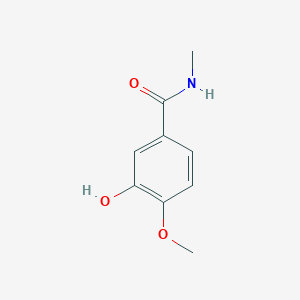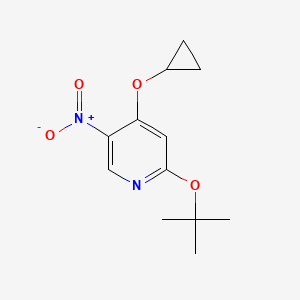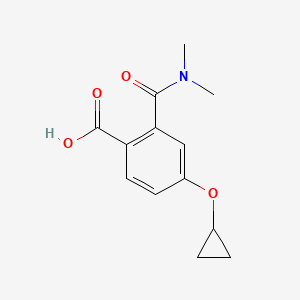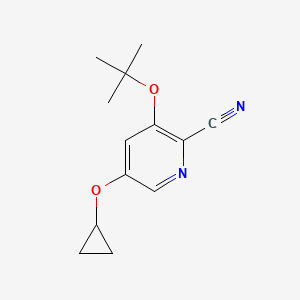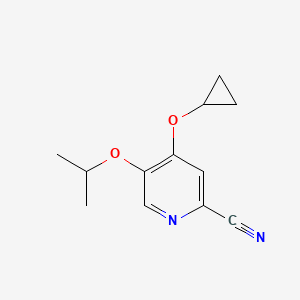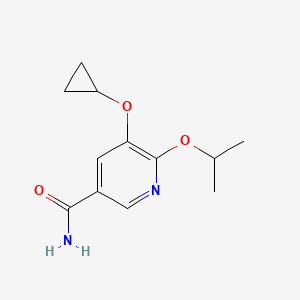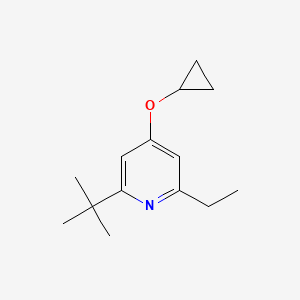
2-Tert-butyl-4-cyclopropoxy-6-ethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-4-cyclopropoxy-6-ethylpyridine is an organic compound belonging to the pyridine family This compound is characterized by the presence of a tert-butyl group at the second position, a cyclopropoxy group at the fourth position, and an ethyl group at the sixth position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-4-cyclopropoxy-6-ethylpyridine typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative with tert-butyl, cyclopropoxy, and ethyl groups under controlled conditions. The reaction may involve the use of strong bases and specific solvents to facilitate the substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would likely include the use of automated reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. Catalysts and advanced purification methods such as chromatography may also be employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Tert-butyl-4-cyclopropoxy-6-ethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or ethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or alcohols, often in the presence of a base or catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-4-cyclopropoxy-6-ethylpyridine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, facilitating various catalytic processes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-Tert-butyl-4-cyclopropoxy-6-ethylpyridine involves its interaction with molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into specific binding sites, influencing biochemical processes. For example, it may inhibit or activate certain enzymes, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
2,6-Di-tert-butyl-4-methylpyridine: Known for its use as a ligand and in organic synthesis.
2,4,6-Tri-tert-butylpyrimidine: Used as a base in organic reactions and known for its steric hindrance properties.
2-tert-Butyl-4-methylphenol: Commonly used as an antioxidant in various industrial applications.
Uniqueness: 2-Tert-butyl-4-cyclopropoxy-6-ethylpyridine stands out due to its unique combination of functional groups, which impart distinct chemical and physical properties. Its ability to undergo diverse chemical reactions and form stable complexes with metals makes it valuable in both research and industrial applications.
Eigenschaften
Molekularformel |
C14H21NO |
|---|---|
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
2-tert-butyl-4-cyclopropyloxy-6-ethylpyridine |
InChI |
InChI=1S/C14H21NO/c1-5-10-8-12(16-11-6-7-11)9-13(15-10)14(2,3)4/h8-9,11H,5-7H2,1-4H3 |
InChI-Schlüssel |
HGLIDDUFNXFBTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=CC(=C1)OC2CC2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


